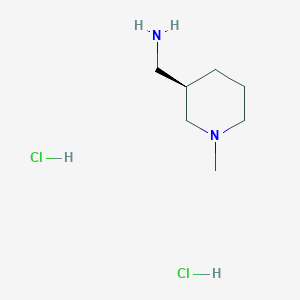
4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride
Übersicht
Beschreibung
“4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1403766-88-0 . It has a molecular weight of 228.12 . The IUPAC name for this compound is 4-(azetidin-3-yl)piperazin-2-one dihydrochloride .
Molecular Structure Analysis
The InChI code for “4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride” is 1S/C7H13N3O.2ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;;/h6,8H,1-5H2,(H,9,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Synthesis
- Asymmetric Synthesis of L-694,458 : This compound, a potent human leukocyte elastase inhibitor, was synthesized via chiral synthesis of key intermediates including derivatives of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride. The process involved enantioselective lipase hydrolysis and chiral addition techniques (Cvetovich et al., 1996).
Antimicrobial and Antifungal Activity
- Synthesis and Pharmacological Evaluation : Compounds derived from 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride have been shown to possess antibacterial and antifungal activities, effective against various strains like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006); (Mohite & Bhaskar, 2011).
Anti-Inflammatory Activity
- Indolyl Azetidinones for Anti-Inflammatory Activity : Derivatives of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride were found to be effective as anti-inflammatory agents, with their activity compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Antiprotozoal and Antitubercular Activities
- N-methylpiperazinyl Derivatives of Bicyclic Antiprotozoal Compounds : Certain derivatives showed significant antiprotozoal activity against strains like Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2012); (Faist et al., 2013).
- Novel Azetidinone Analogues as Anti-Tubercular Agents : A series of azetidinone analogues, including derivatives of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride, were synthesized and showed promising anti-tubercular activity against Mycobacterium tuberculosis (Thomas et al., 2014).
Anti-Cancer Activities
- Piperazine and Azetidinone Derivatives in Cancer Therapy : Studies show that certain compounds derived from 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride have anti-proliferative properties and can induce apoptosis in cancer cells, such as human cervical cancer HeLa cells (Khanam et al., 2018).
Additional Applications
- Synthesis and Characterization of Various Derivatives : Numerous studies have focused on the synthesis and characterization of azetidinone derivatives and their applications in various therapeutic areas, including antimicrobial, antitubercular, antidepressant, nootropic, and anticholinesterase activities (Desai & Dodiya, 2014); (Thomas et al., 2016); (Filippova et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-10-2-3-11(6-8(10)12)7-4-9-5-7;;/h7,9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJYOCFSXFRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1449847.png)

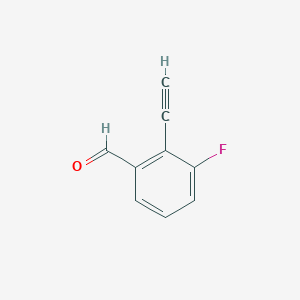
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)
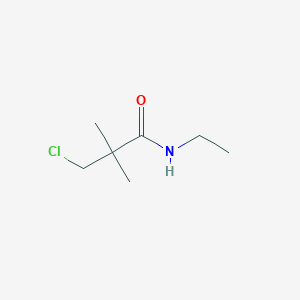
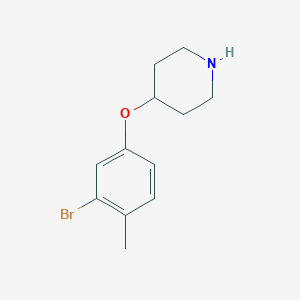


![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B1449861.png)
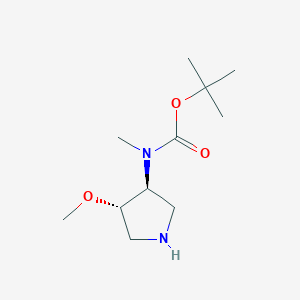

![6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane](/img/structure/B1449866.png)

